N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Description

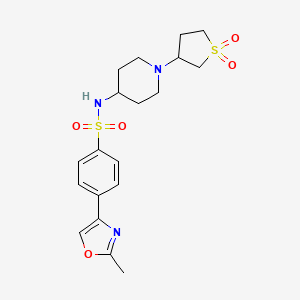

This compound features a benzenesulfonamide core substituted with a 2-methyloxazol-4-yl group at the para position and a piperidin-4-yl moiety linked to a 1,1-dioxidotetrahydrothiophen-3-yl group. Though direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with sulfonamide-based inhibitors targeting enzymes or receptors, such as kinase or carbonic anhydrase inhibitors .

Properties

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-14-20-19(12-27-14)15-2-4-18(5-3-15)29(25,26)21-16-6-9-22(10-7-16)17-8-11-28(23,24)13-17/h2-5,12,16-17,21H,6-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKJSAFJZDCDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3CCN(CC3)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, and the implications of its structure on pharmacological properties.

Structural Features

The compound's structure integrates several functional groups that are known to interact with biological targets:

- Piperidine Ring : Known for various pharmacological activities, including anesthetic and anti-inflammatory effects.

- Tetrahydrothiophene Unit : Contributes to the compound's reactivity and potential interactions with biological systems.

- Benzenesulfonamide Group : Associated with enzyme inhibition and antibacterial properties.

The molecular formula of this compound is , with a molecular weight of approximately 336.41 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Tetrahydrothiophene Ring : This is achieved through cyclization reactions involving sulfur-containing precursors.

- Piperidine Attachment : The piperidine moiety is introduced via nucleophilic substitution reactions.

- Sulfonamide Formation : The final step involves the reaction of the amine with a sulfonyl chloride to form the sulfonamide bond.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For example, related sulfonamides have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The sulfonamide group in this compound is known for its ability to inhibit enzymes such as carbonic anhydrase and urease, which are critical in various physiological and pathological processes. Studies have shown that similar compounds can inhibit urease with IC50 values in the low micromolar range, indicating potential therapeutic applications in treating infections caused by urease-producing bacteria .

Anti-inflammatory Effects

Compounds containing piperidine and tetrahydrothiophene moieties have been linked to anti-inflammatory activities. It is hypothesized that this compound may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling .

Case Studies

Recent research has explored the biological activity of related compounds:

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Antibacterial | 5.0 | E. coli |

| Compound B | Urease Inhibition | 2.5 | Urease |

| Compound C | Anti-inflammatory | 10.0 | NF-kB |

These findings suggest that modifications to the core structure can significantly influence biological activity.

Comparison with Similar Compounds

Core Structural Differences

The following table highlights key structural distinctions between the target compound and analogs from the evidence:

Key Observations :

- The target compound’s tetrahydrothiophene sulfone ring differs from thiazolidinone/isothiazolidinone rings in analogs , which contain additional ketone groups and nitrogen atoms.

- The 2-methyloxazole substituent in the target compound is smaller and less polar than the pyridine group in ’s analog or the chromenone system in , suggesting differences in target binding affinity.

- Piperidine or piperidinyl groups are common in all compounds, indicating a role in solubility or receptor anchoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.